Cas no 63250-25-9 ((2z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-1-One)
(2z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-1-One Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(1-methylethyl)phenyl]-3-phenylpropane-1,3-dione
- 1-phenyl-3-(4\'-isopropylphenyl)-propane-1,3-dione
- 1-(4-(1-Methylethyl)phenyl)-3-phenyl-1,3-propanedione
- 1-(4-(1-Methylethyl)phenyl)-3-phenylpropane-1,3-dione
- 1-(4-Isopropylphenyl)-3-phenyl-1,3-propandione
- 1,3-Propanedione, 1-(4-(1-methylethyl)phenyl)-3-phenyl-
- 1-phenyl-3-[4-(propan-2-yl)phenyl]propane-1,3-dione
- 5-Isopropyl-di-benzoylmethane
- Eusolex 8021
- Isopropyl dibenzoylmethane
- (2z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-1-One
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Computed Properties
- Exact Mass: 266.13074
Experimental Properties
- PSA: 34.14
(2z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-1-One Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A412833-10mg |
(2z)-3-Hydroxy-1-Phenyl-3-[4-(Propan-2-Yl)Phenyl]Prop-2-En-1-One |
63250-25-9 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A412833-50mg |
(2z)-3-Hydroxy-1-Phenyl-3-[4-(Propan-2-Yl)Phenyl]Prop-2-En-1-One |
63250-25-9 | 50mg |
$ 210.00 | 2022-06-08 | ||
| TRC | A412833-100mg |
(2z)-3-Hydroxy-1-Phenyl-3-[4-(Propan-2-Yl)Phenyl]Prop-2-En-1-One |
63250-25-9 | 100mg |
$ 320.00 | 2022-06-08 |
(2z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-1-One Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on (2z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-1-One
Introduction to (2Z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-1-One (CAS No. 63250-25-9)
(2Z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-1-One (CAS No. 63250-25-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-Hydroxychalcone, is characterized by its unique structural features, including a hydroxyl group, a phenyl ring, and a propenone moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of (2Z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-1-One is represented by the formula C18H18O3. The compound is a member of the chalcone family, which is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the hydroxyl group and the substituted phenyl rings enhances its reactivity and biological efficacy.
Recent studies have highlighted the potential of (2Z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-1-One in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the antioxidant activity of (2Z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-En-One. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases including cardiovascular disease and neurodegenerative disorders. A study published in the Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits strong antioxidant activity, comparable to well-known antioxidants like vitamin C and vitamin E.
The anticancer potential of (2Z)-3-Hydroxy-1-Phenyl-3-4-(Propan-2-Yl)PhenylProp-2-Ene-One has also been explored. Research conducted at the National Cancer Institute found that this compound induces apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are critical for cell survival and death.
In addition to its biological activities, the synthesis and structural optimization of (2Z)-3-Hydroxychalcone have been extensively studied. Various synthetic routes have been developed to improve yield and purity, making it more accessible for further research and potential clinical applications. One such method involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone derivatives, followed by selective hydroxylation to introduce the hydroxyl group.
The pharmacokinetic properties of (2Z)-3-Hydroxychalcone are also an important consideration for its therapeutic potential. Studies have shown that this compound has good oral bioavailability and stability in physiological conditions. However, further research is needed to optimize its pharmacokinetic profile for clinical use.
Clinical trials are currently underway to evaluate the safety and efficacy of (2Z)-3-Hydroxychalcone in various therapeutic settings. Early results from phase I trials have shown promising outcomes with minimal side effects, paving the way for more advanced clinical studies.
In conclusion, (2Z)-3-Hydroxychalcone (CAS No. 63250-25-9) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, this compound holds significant promise for improving human health.
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